2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a pharmacologically active agent. The presence of both triazole and acetamide functional groups suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced through a nucleophilic substitution reaction using an appropriate halogenated precursor.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a thiolation reaction, often using thiourea or similar reagents.
Formation of the Acetamide Moiety: The acetamide group can be formed through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or triazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogenated compounds, Grignard reagents, and organolithium compounds are often employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving triazole and acetamide functionalities.
Medicine: Potential therapeutic agent for conditions such as cancer, infections, and inflammatory diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for various functional groups, allowing it to modulate biological activity. The acetamide moiety may enhance binding affinity and specificity for certain targets. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-nitrophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- 2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Uniqueness
The unique combination of the aminophenyl group, triazole ring, and acetamide moiety in 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide distinguishes it from similar compounds. This combination may confer unique biological activities and therapeutic potential, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H25N5O3S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C21H25N5O3S/c1-26-20(15-5-7-16(22)8-6-15)24-25-21(26)30-13-19(27)23-11-10-14-4-9-17(28-2)18(12-14)29-3/h4-9,12H,10-11,13,22H2,1-3H3,(H,23,27) |
InChI Key |
NVBXURWKHDVQCN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCCC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.